molecular formula C20H20O6 B13378411 Bis(2-phenoxyethyl) 2-butenedioate

Bis(2-phenoxyethyl) 2-butenedioate

Cat. No.: B13378411
M. Wt: 356.4 g/mol
InChI Key: HRYREZUFSWGBTI-VAWYXSNFSA-N
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Description

Bis(2-phenoxyethyl) 2-butenedioate is an ester derivative of 2-butenedioic acid (maleic/fumaric acid), featuring two phenoxyethyl groups attached to the carboxylate moieties. These compounds are typically used in polymer synthesis, plasticizers, or specialty chemical intermediates due to their ester functionalities and solubility profiles .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

bis(2-phenoxyethyl) (E)-but-2-enedioate

InChI

InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11+

InChI Key

HRYREZUFSWGBTI-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCCOC(=O)/C=C/C(=O)OCCOC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenoxyethyl) 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(2-phenoxyethyl) 2-butenedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Bis(2-phenoxyethyl) 2-butenedioate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems .

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) 2-butenedioate involves its interaction with specific molecular targets. The phenoxyethyl groups can interact with hydrophobic regions of proteins or other biomolecules, facilitating binding and complex formation. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between Bis(2-phenoxyethyl) 2-butenedioate and related esters:

Compound Name Substituent Groups Parent Acid Key Structural Features
This compound Phenoxyethyl (aromatic ether) 2-Butenedioic acid Aromatic ether groups enhance rigidity
Bis(2-ethylhexyl) 2-butenedioate 2-Ethylhexyl (branched alkyl) 2-Butenedioic acid Branched chains improve hydrophobicity
Bis(3-phenylpropyl) 2-butenedioate 3-Phenylpropyl (aromatic alkyl) 2-Butenedioic acid Aromatic alkyl groups increase molecular weight
Bis(2-n-butoxyethyl)phthalate n-Butoxyethyl (ether-aliphatic) Phthalic acid Phthalate backbone with ether linkages

Physical and Chemical Properties

Data from structural analogs suggest trends in physical properties:

Property Bis(2-n-butoxyethyl)phthalate Bis(2-ethylhexyl) 2-butenedioate Bis(3-phenylpropyl) 2-butenedioate
Molecular Weight (g/mol) ~334 (estimated) ~468 (estimated) ~412 (estimated)
Density (g/mL) 1.06 Not reported Not reported
Solubility Insoluble in water Likely hydrophobic Hydrophobic
State at RT Liquid Likely liquid Viscous liquid or solid

Key Insight: The phenoxyethyl groups in this compound may result in higher density and lower water solubility compared to aliphatic esters due to increased molecular rigidity .

Biological Activity

Bis(2-phenoxyethyl) 2-butenedioate, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H18O4
Molecular Weight: 274.31 g/mol
CAS Number: Not readily available in the current literature.

The compound is an ester derivative that incorporates phenoxyethyl moieties, which are known for their roles in various biological applications.

The biological activity of this compound can be attributed to its interactions with specific biological pathways:

  • PPAR Modulation: Similar compounds have shown activity as PPAR (Peroxisome Proliferator-Activated Receptor) agonists. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making them targets for conditions such as diabetes and cardiovascular diseases .
  • Antioxidant Activity: The presence of phenoxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems .

Biological Activity Overview

The following table summarizes the documented biological activities associated with this compound and related compounds:

Activity TypeDescriptionReferences
PPAR AgonismModulates lipid metabolism and insulin sensitivity
Antioxidant EffectsPotential to reduce oxidative stress
Skin IrritationMinimal irritation observed in dermatological assessments
GenotoxicityNegative results in Ames test and micronucleus assays
CarcinogenicityNot classified as a carcinogen by IARC or NTP

Case Studies

  • PPAR Activation and Lipid Metabolism:
    A study investigated the effects of various PPAR agonists, including derivatives similar to this compound. Results indicated significant improvements in lipid profiles among subjects treated with these compounds, suggesting their utility in managing dyslipidemia .
  • Toxicological Assessment:
    In a comprehensive review of related fragrance compounds, this compound was evaluated for its safety profile. Findings indicated low acute toxicity and minimal skin sensitization, supporting its use in cosmetic formulations while highlighting the need for further studies on long-term exposure effects .
  • Antioxidant Studies:
    Research exploring the antioxidant capabilities of phenoxyethyl esters demonstrated that they could effectively scavenge free radicals and reduce oxidative damage in cellular models. This property may contribute to their protective effects against chronic diseases linked to oxidative stress .

Q & A

Basic: What are the recommended protocols for synthesizing Bis(2-phenoxyethyl) 2-butenedioate in laboratory settings?

Answer:
Synthesis typically involves esterification between 2-butenedioic acid (maleic/fumaric acid) and 2-phenoxyethanol. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated methods for milder conditions .
  • Solvent optimization : Use aprotic solvents (e.g., tetrahydrofuran) to minimize side reactions .
  • Reaction monitoring : Track conversion via FT-IR (C=O stretching at ~1700 cm⁻¹) or HPLC .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Safety : Conduct in fume hoods with PPE (gloves, goggles) due to irritant risks .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:
A systematic approach includes:

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>185°C, inferred from analogous esters) .
  • Solubility profiling : Test in polar (water, ethanol) and nonpolar solvents (hexane) to guide formulation studies.
  • Spectroscopic analysis :
    • NMR : Confirm ester linkage via ¹³C NMR (ester carbonyl at ~165–170 ppm) .
    • MS : Validate molecular weight (theoretical ~318 g/mol) via ESI-MS .
      Data validation : Cross-check results with computational models (e.g., COMSOL for solubility predictions) .

Advanced: How can factorial design optimize reaction conditions for this compound synthesis?

Answer:
Factorial design enables efficient parameter screening:

  • Variables : Temperature (80–120°C), catalyst concentration (1–5 mol%), and solvent ratio .

  • Response metrics : Yield, purity, and reaction time.

  • Example design matrix :

    RunTemp (°C)Catalyst (%)Solvent RatioYield (%)
    18011:162
    212053:188
  • Statistical analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 45% variance) .
    AI integration : Train machine learning models on historical data to predict optimal conditions .

Advanced: What strategies address contradictions in stability data for ester derivatives like this compound?

Answer:
Contradictions often arise from experimental variability or environmental factors. Mitigation strategies:

  • Replication : Conduct triplicate trials under controlled humidity/temperature .
  • Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) to model degradation kinetics .
  • Theoretical validation : Compare experimental stability with DFT-calculated bond dissociation energies (BDEs) for ester groups .
    Documentation : Maintain metadata (e.g., equipment calibration logs) to trace discrepancies .

Advanced: How can computational tools predict the ecological impact of this compound?

Answer:

  • QSAR modeling : Estimate toxicity (e.g., LC50 for aquatic organisms) using fragment-based descriptors .
  • Degradation pathways : Simulate hydrolysis/oxidation products via Gaussian software .
  • Environmental fate : Use EPI Suite to predict biodegradation half-life and bioaccumulation potential .
    Experimental cross-check : Validate predictions with Daphnia magna assays for acute toxicity .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, ANSI-approved goggles, and lab coats .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid vapor inhalation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
    Training : Conduct COSHH assessments for risk mitigation .

Advanced: How do electronic effects of substituents influence the reactivity of this compound?

Answer:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the ester carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis).
  • Steric effects : Bulky substituents on the phenoxy group reduce reaction rates (e.g., in transesterification).
    Methodology :
    • Hammett analysis : Correlate substituent σ values with reaction rates .
    • DFT calculations : Map electrostatic potential surfaces to identify reactive sites .

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